Indene-C60 bisadduct, commonly referred to as ICBA, is a fullerene derivative characterized by the presence of two indene functional groups attached to a C60 fullerene core. Its chemical structure is represented by the formula and it has a molecular weight of approximately 952.96 g/mol. The compound is notable for its high purity, often exceeding 99%, making it suitable for various advanced applications, particularly in organic photovoltaics (OPVs) .
The primary focus of research on ICBA lies in its application in organic solar cells. In this context, the mechanism of action involves:
56,60:2''/3''[5,6]fullerene-C60-Ih, also known as 1',1'',4',4''-Tetrahydrodi[1,4]methanonaphthaleno[1,2:2',3';56,60:2'',3''][5,6]fullerene-C60-Ih, is a fullerene derivative. Fullerenes are a class of carbon molecules that form hollow, cage-like structures, most commonly spheres ().
Research suggests that 56,60:2''/3''[5,6]fullerene-C60-Ih (ICBA) may hold promise for improving the performance of organic solar cells (OSCs). OSCs are a type of photovoltaic device that utilizes organic materials to convert sunlight into electricity. ICBA's potential advantage lies in its shallow lowest unoccupied molecular orbital (LUMO) level. The LUMO level influences the ease with which electrons can be accepted by the molecule. In OSCs, efficient electron transport is crucial for optimal performance. Studies have shown that ICBA, with its lower LUMO level compared to the commonly used PCBM70 fullerene derivative, could lead to enhanced power conversion efficiencies in bulk heterojunction solar cells ().
The synthesis of ICBA typically involves the following methods:
ICBA's uniqueness lies in its dual indene functionalization which enhances its electronic properties compared to other fullerene derivatives. This modification allows for improved performance metrics in solar cells while maintaining solubility and processability .
Research on ICBA's interactions primarily focuses on its behavior in photovoltaic systems. Interaction studies have shown that:
ICBA is formally designated as 1',1'',4',4''-tetrahydro-dimethanonaphthaleno[1,2:2',3',56,60:2'',3'']fullerene-C₆₀ (CAS 1207461-57-1). This name reflects its bisadduct structure, where two indene moieties are covalently attached to the C₆₀ fullerene cage. The compound’s molecular formula is C₇₈H₁₆, with a molecular weight of 952.96 g/mol.
ICBA belongs to the class of fullerene bisadducts, characterized by two substituents (indene groups) added to the C₆₀ framework. Unlike monoadducts (e.g., PCBM), bisadducts exhibit distinct electronic and solubility properties due to steric and electronic interactions between the substituents. The indene groups disrupt π-conjugation in C₆₀, reducing its electron affinity and raising the lowest unoccupied molecular orbital (LUMO) energy level.
ICBA was first synthesized in 2010 as part of efforts to overcome the limitations of conventional acceptors like PCBM. Early studies demonstrated its ability to increase the open-circuit voltage (Voc) of poly(3-hexylthiophene) (P3HT)-based solar cells from ~0.6 V (PCBM) to ~0.84 V, achieving power conversion efficiencies (PCEs) up to 5.44%. Its development marked a pivotal shift toward engineered fullerene derivatives to optimize energy-level alignment in OPVs.
Indene-C60 bisadduct exhibits distinctive physical characteristics that reflect its unique molecular architecture [1] [2]. The compound presents as an amber to black powder or crystalline solid at room temperature [3] [4] [5]. With a molecular formula of C₇₈H₁₆ and molecular weight of 952.99 g/mol [1] [2] [3] [4] [5], the compound maintains a relatively high density of 2.6±0.1 g/cm³ [1] [4], which is characteristic of fullerene derivatives.
The melting point of the compound ranges from 253-260°C [1] [4] [6] [5] [7], indicating considerable thermal stability. This thermal stability is attributed to the robust fullerene cage structure combined with the stabilizing influence of the attached indene groups [8]. The compound exists as a solid under standard conditions and demonstrates excellent solubility in organic solvents [8] [6], a property that significantly enhances its processability for various applications.
Property | Value | Unit |
---|---|---|
Molecular Weight | 952.99 | g/mol |
Density | 2.6±0.1 | g/cm³ |
Melting Point | 253-260 | °C |
Physical State | Solid | - |
Color | Amber to black | - |
The electronic characteristics of indene-C60 bisadduct are particularly significant for its applications in organic electronics [9] [6] [5]. The compound exhibits a LUMO energy level of -3.67 eV (determined by cyclic voltammetry) or -3.5 eV [9] [6] [5], which is notably higher than that of the commonly used PCBM acceptor material. This elevated LUMO level is crucial for enhancing the open-circuit voltage in photovoltaic applications [8] [10].
The HOMO energy level is positioned at -6.0 eV [5], creating an appropriate energy gap for charge separation processes. This electronic structure makes indene-C60 bisadduct particularly valuable as an electron acceptor material in organic solar cells [8] [9] [10].
The C60 fullerene cage forms the central structural framework of indene-C60 bisadduct, maintaining the characteristic soccer ball-like geometry [11] [12] [13]. The pristine C60 molecule consists of 60 carbon atoms arranged in a highly symmetrical truncated icosahedral structure, comprising 12 pentagonal faces and 20 hexagonal faces [11] [12] [13] [14]. This icosahedral symmetry (Ih) represents one of the most symmetric molecular arrangements found in nature [15].
The fullerene cage geometry is characterized by two distinct types of carbon-carbon bonds: [16] [16] bonds that connect two hexagonal rings, and [17] [16] bonds that connect a pentagonal ring to a hexagonal ring [12] [18]. The [16] [16] bonds are shorter (approximately 1.38 Å) and exhibit more double-bond character, while the [17] [16] bonds are longer (approximately 1.45 Å) and possess more single-bond character [12] [19]. This bond alternation creates reactive sites on the fullerene surface where chemical addition can occur.
The indene adduct positions on the C60 cage are determined by the reactivity patterns of the fullerene framework [2] [20]. Indene molecules preferentially attach to the more reactive [16] [16] bonds through cycloaddition reactions [2] [20]. The attachment of two indene units to the C60 cage results in the formation of bisadduct structures with varying regioisomeric arrangements depending on the relative positions of the two addition sites [20] [21].
The regioisomeric diversity of indene-C60 bisadduct represents one of its most complex structural features [20] [22] [21] [23]. When two indene groups are attached to the C60 cage, multiple regioisomers can form depending on the relative positions and orientations of the addends [20] [21].
Trans-1 regioisomer represents the most symmetrical arrangement where the two indene groups are positioned at opposite poles of the fullerene cage [22] [21] [23]. This configuration exhibits C2v symmetry and is characterized by the maximum separation between the two addend groups [22]. The trans-1 isomer typically shows distinct NMR spectroscopic patterns with simplified spectra due to its high symmetry [21].
Trans-2 regioisomer configurations exhibit intermediate separation between the indene addends [22] [21] [23]. These isomers can exist in multiple orientational forms (designated as a, b, and c variants) depending on the directional alignment of the CH₂ groups on the indene substituents [22]. In variant (a), the CH₂ groups point in the same direction; in variant (b), they point away from each other; and in variant (c), they face each other [22].
Trans-3 regioisomer arrangements represent another class of bisadduct structures with distinct spatial relationships between the addend groups [20] [22] [21] [23]. These isomers also exhibit multiple orientational variants (a, b, c) based on the relative orientations of the indene substituents [22] [21]. Notably, trans-3a has been reported to possess exceptionally long triplet excited state lifetimes (80 μs), making it particularly valuable for specialized applications [22].
Trans-4 regioisomer completes the series of major trans-configurations observed in indene-C60 bisadduct mixtures [22] [21] [23]. Like other trans-isomers, trans-4 can exist in multiple orientational forms depending on the spatial arrangement of the indene groups [21] [23]. These isomers contribute to the overall complexity of the regioisomeric mixture and exhibit distinct physicochemical properties [20].
Regioisomer | Symmetry | Variants | Key Characteristics |
---|---|---|---|
Trans-1 | C2v | - | Maximum addend separation, high symmetry |
Trans-2 | Cs | a, b, c | Intermediate separation, multiple orientations |
Trans-3 | D2h, C2 | a, b, c | Extended triplet lifetimes (trans-3a) |
Trans-4 | C2, Cs | a, b, c | Complex orientational arrangements |
The crystallinity characteristics of indene-C60 bisadduct are influenced by both the fullerene cage structure and the attached indene groups [17] [24]. Single crystalline forms of specific regioisomers have been successfully isolated and characterized using high-performance liquid chromatography (HPLC) separation techniques [17] [24]. X-ray crystallographic analysis has revealed detailed structural information about the molecular arrangements in the solid state [17] [24].
The phase behavior of indene-C60 bisadduct is complex due to the presence of multiple regioisomers with different molecular shapes and intermolecular interaction patterns [20] [25]. Different regioisomers exhibit varying solubilities in organic solvents, which affects the morphology and bulk properties of films formed from these materials [20]. This solubility variation has significant implications for the performance of devices incorporating these compounds [20].
Polymorphism in indene-C60 bisadduct systems can arise from different packing arrangements of the regioisomeric molecules in the crystalline state [25] [26]. The presence of multiple isomers can lead to the formation of mixed crystals or separate phases depending on the crystallization conditions [25]. The crystalline forms exhibit different thermal stabilities and phase transition behaviors [25].
The structural disorder introduced by the mixture of regioisomers affects the overall crystallization behavior and can lead to the formation of partially ordered or amorphous phases [25]. This structural complexity influences the electronic properties and charge transport characteristics of the material, making the understanding of phase behavior crucial for optimizing device performance [20] [25].
Structural Feature | Characteristic | Impact |
---|---|---|
Single Crystal Forms | Isolated via HPLC | Enhanced structural understanding |
Regioisomer Mixtures | Multiple phases | Complex phase behavior |
Solubility Variations | Isomer-dependent | Film morphology effects |
Crystalline Disorder | Mixed arrangements | Electronic property modulation |